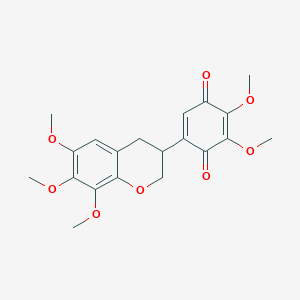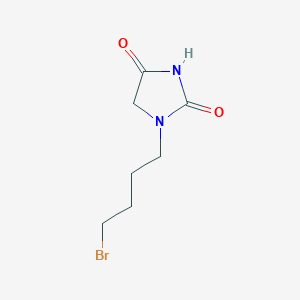
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxy group. One common method involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure to form a cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 1-(2,2-Dimethylcyclopropyl)-3-methoxycyclohexane.
Substitution: 1-(2,2-Dimethylcyclopropyl)-3-bromobenzene or 1-(2,2-Dimethylcyclopropyl)-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropyl ring’s strained structure can also affect the compound’s reactivity and stability, contributing to its overall biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1-(2,2-Diethylcyclopropyl)methanamine
- 1-(2,5-Dichlorophenyl)-1-propanone
Uniqueness: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is unique due to the presence of both a cyclopropyl ring and a methoxy group attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. The strained cyclopropyl ring can enhance the compound’s reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
90433-21-9 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-11(12)9-5-4-6-10(7-9)13-3/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
AIIIETCOTHNRED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


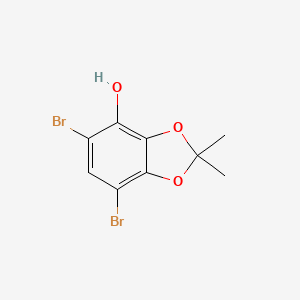
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
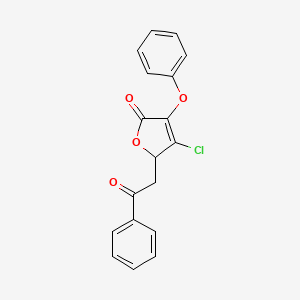

![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)
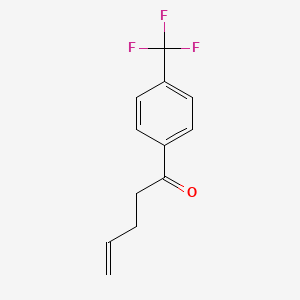

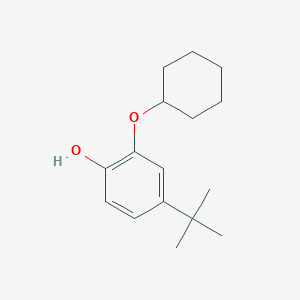
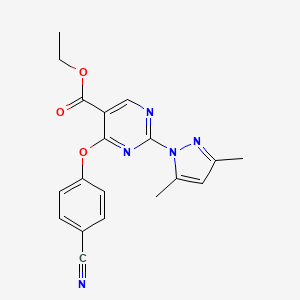
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
